Decarbazolyl Carvedilol-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |
InChI Key |
JXJUSXNKPQWTQQ-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CO)O |
Origin of Product |
United States |
Chemical Synthesis and Comprehensive Characterization of Decarbazolyl Carvedilol D4
Strategic Approaches to the Synthesis of Decarbazolyl Carvedilol-d4
The synthesis of this compound, chemically known as 3-[[2-(2-Methoxyphenoxy)ethyl-d4]amino]-1,2-propanediol, involves a strategic assembly of key deuterated precursors followed by purification to achieve the desired high-purity compound.
Precursor Derivatization and Deuterium (B1214612) Incorporation Pathways
The synthetic strategy for this compound is centered around the coupling of two primary building blocks: a deuterated N-substituted 2-(2-methoxyphenoxy)ethylamine and a protected glycidol or a related three-carbon synthon. The incorporation of deuterium is a critical step, typically achieved by utilizing a deuterated starting material to ensure high levels of isotopic enrichment at specific, stable positions within the molecule.
A plausible pathway for the synthesis of the key deuterated precursor, 2-(2-methoxyphenoxy)ethylamine-d4, involves the reaction of guaiacol (2-methoxyphenol) with a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4) or a deuterated ethylene oxide, followed by conversion of the resulting alcohol to an amine. Alternatively, a deuterated 2-(2-methoxyphenoxy)acetonitrile can be reduced to the corresponding amine. The deuterium atoms are strategically placed on the ethyl chain, a common site for metabolic oxidation in related pharmaceutical compounds.
The second precursor, 3-amino-1,2-propanediol, can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia. For the synthesis of this compound, this amine is typically reacted with the deuterated phenoxyethyl precursor. A common synthetic route involves the nucleophilic attack of the deuterated 2-(2-methoxyphenoxy)ethylamine-d4 on a suitable epoxide, such as glycidol or its derivatives, which opens the epoxide ring to form the desired amino alcohol structure.
| Precursor | Synthetic Approach |
| 2-(2-Methoxyphenoxy)ethylamine-d4 | Williamson ether synthesis using guaiacol and a deuterated 2-haloethanol, followed by amination. |
| 3-Amino-1,2-propanediol | Ammonolysis of 3-chloro-1,2-propanediol. |
| Final Coupling Step | Nucleophilic addition of 2-(2-methoxyphenoxy)ethylamine-d4 to an epoxide such as glycidol. |
Purification Strategies for Deuterated Carvedilol (B1668590) Analogs
Achieving high chemical and isotopic purity is paramount for the use of this compound as an internal standard. Following the synthesis, the crude product is subjected to a multi-step purification process.
Initially, extraction and washing steps are employed to remove the bulk of unreacted starting materials and inorganic byproducts. The primary purification method for carvedilol analogs is column chromatography. Normal-phase or reversed-phase high-performance liquid chromatography (HPLC) are effective techniques for separating the target compound from structurally similar impurities. The choice of stationary and mobile phases is optimized to achieve the best resolution.
Crystallization is another crucial purification step. The purified fractions from chromatography are concentrated, and the product is crystallized from a suitable solvent system. This process not only enhances the chemical purity but can also help in isolating a specific polymorphic form of the compound. The final product is then dried under vacuum to remove any residual solvents.
Rigorous Validation of Isotopic Purity and Structural Integrity
The validation of this compound involves a comprehensive assessment of its isotopic enrichment and the confirmation of its chemical structure and purity using advanced analytical techniques.
Advanced Spectroscopic Techniques for Isotopic Purity Confirmation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the molecular weight and elemental composition of this compound. The presence of four deuterium atoms results in a molecular weight of approximately 245.308 g/mol . The mass spectrum will show a characteristic isotopic cluster, with the most abundant peak corresponding to the d4 species. The isotopic purity is determined by comparing the intensity of the d4 peak to the intensities of the d0 to d3 peaks, allowing for the calculation of the percentage of deuterium incorporation. Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern. The deuterated ethyl group is expected to produce fragment ions that are 4 mass units heavier than their non-deuterated counterparts.
| Technique | Parameter | Expected Result for this compound |
| High-Resolution MS | Molecular Ion [M+H]⁺ | m/z corresponding to C₁₂H₁₆D₄NO₄⁺ |
| Tandem MS (MS/MS) | Fragmentation | Characteristic fragments showing a +4 Da shift for ions containing the deuterated ethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated ethyl group will be significantly diminished or absent, confirming the successful and specific incorporation of deuterium. ²H NMR spectroscopy can also be employed to directly observe the deuterium signals, providing further confirmation of the labeling. ¹³C NMR spectroscopy is used to verify the carbon skeleton of the molecule.
Chromatographic Purity Assessment of Synthetic this compound
High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. The analysis is typically performed using a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A UV detector is commonly used for detection.
The chromatogram of the final product should show a single major peak, with any impurities being below a specified threshold (e.g., <0.1%). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a diode array detector can provide additional information about the spectral homogeneity of the main peak, further confirming its purity.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV | ≥98% |
| Impurity Profile | HPLC-UV/MS | Individual impurities ≤0.1% |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits |
Through this rigorous process of synthesis, purification, and comprehensive characterization, high-purity this compound is produced, ensuring its suitability as a reliable internal standard for bioanalytical applications.
Advanced Bioanalytical Methodologies Employing Decarbazolyl Carvedilol D4
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Decarbazolyl Carvedilol-d4
The development of a reliable LC-MS/MS method is a multi-step process that involves the careful optimization of both chromatographic and mass spectrometric conditions, followed by rigorous validation to ensure the method's performance.
Achieving adequate chromatographic separation is fundamental for minimizing matrix effects and ensuring accurate quantification. The goal is to resolve carvedilol (B1668590) and its key metabolites, such as 4'-hydroxyphenyl carvedilol, from each other and from endogenous matrix components. Reversed-phase chromatography is the most common approach.
Researchers have utilized various columns and mobile phase compositions to achieve optimal separation. High-efficiency columns, such as UPLC C18 and other C8 or biphenyl (B1667301) columns, with small particle sizes (e.g., 1.7 µm to 5 µm), are frequently employed to obtain sharp peaks and short run times. nih.govnih.govresearchgate.net The mobile phase typically consists of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component containing a modifier, such as formic acid or ammonium (B1175870) formate, to control pH and improve ionization efficiency. nih.govresearchgate.netnih.gov Gradient elution is often preferred to effectively separate compounds with different polarities within a reasonable timeframe.
Table 1: Examples of Chromatographic Conditions for Carvedilol and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | UPLC C18 (50 × 2.1 mm, 1.7 µm) nih.gov | Discovery C8 (50 × 4.6 mm, 5 µm) researchgate.net | Restek Ultra Biphenyl (100 mm × 2.1 mm, 3 µm) nih.gov |
| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 (with 0.1% Formic Acid) nih.gov | 0.1% Formic Acid in Water researchgate.net | 5 mM Ammonium Acetate and 0.1% Acetic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile researchgate.net | Water:Methanol:Acetonitrile (10:20:70, v/v/v) nih.gov |
| Flow Rate | Isocratic (78:22, B:A) nih.gov | 0.7 mL/min (Isocratic, 70:30, B:A) researchgate.net | 0.3 mL/min (Gradient) nih.gov |
| Column Temp. | Not Specified | Not Specified | 40 °C nih.gov |
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) in the positive ion mode is commonly used for carvedilol and its analogs due to the presence of easily protonated amine groups. nih.govnih.gov
The selective detection is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, the precursor ion would be its protonated molecule [M+H]+, and the product ions are generated by fragmentation in the collision cell. The additional mass of the four deuterium (B1214612) atoms ensures that its MRM transitions are distinct from those of the unlabeled carvedilol and its metabolites, preventing cross-talk. The optimization of MS parameters such as cone voltage and collision energy is essential to maximize the signal response for each specific MRM transition. waters.com
Table 2: Representative Mass Spectrometry Parameters for Carvedilol Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Carvedilol | 407.10 nih.gov | 100.10 nih.gov | Positive ESI nih.govnih.gov |
| 4'-Hydroxyphenyl Carvedilol | 423.10 nih.gov | 222.00 nih.gov | Positive ESI nih.gov |
Note: Specific MRM transitions for this compound would be determined during method development but are based on its unique mass.
Once the LC-MS/MS method is developed, it must undergo rigorous validation in the relevant biological matrix (e.g., plasma, blood) to demonstrate its reliability. Validation is performed according to guidelines from regulatory agencies.
Accuracy and Precision : Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) in several replicates on different days. Intra- and inter-batch precision values are typically required to be within ±15% (coefficient of variation, %CV), while accuracy should also be within ±15% of the nominal value. nih.gov
Linearity : The method's linear range is established by preparing a calibration curve from a series of standards. The curve should have a correlation coefficient (r²) of 0.99 or better. nih.gov Studies have demonstrated linearity for carvedilol over ranges such as 0.05-50 ng/mL. nih.govnih.gov
Sensitivity : The sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. LLOQs for carvedilol have been reported as low as 0.05 ng/mL. nih.govnih.gov
Table 3: Summary of Typical Validation Performance Data
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Carvedilol Assays |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.05-50 ng/mL (Carvedilol); 0.01-10 ng/mL (4'-hydroxyphenyl carvedilol) nih.gov |
| Intra-batch Precision (%CV) | ≤ 15% | 0.74 to 3.88% nih.gov |
| Inter-batch Precision (%CV) | ≤ 15% | 0.74 to 3.88% nih.gov |
| Accuracy (% of Nominal) | 85-115% | 96.4 to 103.3% nih.gov |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 with acceptable precision/accuracy | 0.05 ng/mL nih.govnih.gov |
Application in Pre-clinical Quantification of Carvedilol and its Metabolites
Validated LC-MS/MS methods using deuterated internal standards are instrumental in pre-clinical research, particularly in pharmacokinetic (PK) studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models. nih.gov By accurately measuring the concentration of carvedilol and its metabolites in biological samples (e.g., plasma) collected over time, researchers can determine key PK parameters. This data is vital for understanding the drug's behavior and for making informed decisions about its development. The utility of such assays has been demonstrated in the analysis of carvedilol pharmacokinetic profiles in beagle dogs following oral administration. nih.gov
Strategies for Overcoming Matrix Effects in LC-MS/MS Bioanalysis
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, causing ion suppression or enhancement. chromatographyonline.com This can compromise the accuracy and reproducibility of the assay. Several strategies are employed to mitigate these effects:
Effective Sample Preparation : The primary goal is to remove interfering substances while efficiently recovering the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netchromatographyonline.com While PPT is simple, LLE and SPE often provide cleaner extracts, thereby reducing matrix effects more effectively. chromatographyonline.commedipharmsai.com
Chromatographic Separation : Optimizing the chromatographic conditions to separate the analyte from the matrix components is a crucial strategy. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can shift the retention time of the analyte away from regions of significant ion suppression. medipharmsai.com
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most effective strategy for compensating for matrix effects. medipharmsai.com A SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because the ratio of the analyte peak area to the IS peak area is used for quantification, any variability caused by the matrix is effectively normalized, leading to more accurate and precise results. chromatographyonline.com
Sample Dilution : If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. nih.gov
By combining these strategies, analytical scientists can develop robust and reliable LC-MS/MS methods for the quantification of carvedilol, with this compound playing a critical role in ensuring data integrity.
Decarbazolyl Carvedilol D4 in Mechanistic Drug Metabolism Studies
Investigation of Carvedilol (B1668590) Metabolite Formation Pathways Using Labeled Analogs.acs.org
The use of stable isotope-labeled compounds, such as Decarbazolyl Carvedilol-d4, is instrumental in tracing and identifying the metabolic pathways of parent drugs like carvedilol. acs.orgnih.gov By introducing a deuterated analog into in vitro or in vivo systems, researchers can accurately distinguish the metabolic products of the labeled compound from endogenous molecules and metabolites of the co-administered unlabeled drug using mass spectrometry. nih.gov This technique allows for the unambiguous identification of metabolites, even those formed through minor pathways.
Carvedilol undergoes extensive metabolism, primarily through aromatic ring hydroxylation and O-demethylation, followed by glucuronidation. The major metabolites include 4'- and 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol. While the term "decarbazolyl" suggests a cleavage of the carbazole (B46965) moiety, this is not a commonly reported metabolic pathway for carvedilol. However, a labeled compound like this compound could be synthesized as a reference standard to investigate the possibility of such a metabolic route or to explore the downstream metabolism of other carvedilol metabolites.
Table 1: Major Metabolic Pathways of Carvedilol and the Primary Enzymes Involved
| Metabolic Pathway | Metabolite | Primary Enzyme(s) |
| Aromatic Ring Hydroxylation | 4'-Hydroxyphenyl Carvedilol | CYP2D6 |
| Aromatic Ring Hydroxylation | 5'-Hydroxyphenyl Carvedilol | CYP2D6 |
| O-Demethylation | O-Desmethyl Carvedilol | CYP2C9 |
| Glucuronidation | Carvedilol Glucuronide | UGT1A1, UGT2B7 |
This table outlines the primary metabolic transformations of carvedilol and the key enzymes responsible.
In Vitro Metabolic Stability and Enzyme Kinetic Studies with this compound and Related Metabolites.acs.orgechemcom.com
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug. This compound can be employed in such studies to determine the rate at which it is metabolized by liver microsomes, S9 fractions, or recombinant human cytochrome P450 (CYP) enzymes. The inclusion of the deuterium (B1214612) atoms can, in some cases, lead to a kinetic isotope effect, where the C-D bond is stronger than a C-H bond, potentially slowing down metabolism at the site of deuteration. researchgate.net
By incubating this compound with various enzyme systems and quantifying its disappearance over time, researchers can calculate key parameters such as intrinsic clearance (CLint) and half-life (t½). These data are vital for understanding how the structural modification (deuteration) affects the metabolic fate of the molecule.
Table 2: Hypothetical In Vitro Metabolic Stability Data for Carvedilol and a Labeled Analog
| Compound | System | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Carvedilol | Human Liver Microsomes | 150 | 20 |
| This compound | Human Liver Microsomes | 125 | 25 |
This hypothetical data illustrates how deuteration might alter the in vitro metabolic stability of a carvedilol metabolite.
Assessment of Metabolite Excretion and Distribution in Pre-clinical Models.acs.orgjocpr.com
Pre-clinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug and its metabolites. The use of a labeled compound like this compound allows for precise tracking of its disposition in these models. Following administration, samples of blood, urine, feces, and various tissues can be collected and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration and location of the labeled metabolite.
Role in Drug-Drug Interaction Studies Involving Carvedilol Metabolism (Pre-clinical).acs.orgechemcom.com
Carvedilol is a substrate for several CYP enzymes, making it susceptible to drug-drug interactions (DDIs). clinpgx.org Pre-clinical DDI studies are conducted to assess the potential for co-administered drugs to inhibit or induce the metabolism of carvedilol. This compound can be used as a probe substrate in in vitro assays to investigate these interactions.
For example, by incubating this compound with human liver microsomes in the presence and absence of a potential inhibitor, researchers can determine the inhibitory constant (Ki) of the interacting drug. This provides valuable information for predicting the likelihood of clinically significant DDIs.
Table 3: Hypothetical IC50 Values for an Inhibitor of Carvedilol Metabolism
| Substrate | Inhibitor | IC50 (µM) |
| Carvedilol | Inhibitor X | 5.2 |
| This compound | Inhibitor X | 6.1 |
This table presents hypothetical data from an in vitro drug-drug interaction study, showing the concentration of an inhibitor required to reduce the metabolism of carvedilol and a labeled analog by 50%.
Innovations and Broader Research Applications of Decarbazolyl Carvedilol D4
High-Throughput Analytical Platforms for Metabolite Profiling
In modern drug development and clinical research, high-throughput screening is essential for analyzing a large number of samples efficiently. Mass spectrometry (MS) has become a primary tool for broad-spectrum metabolite analysis. nih.gov High-throughput MS-based platforms, which can analyze thousands of samples per day, are increasingly used in metabolomics to obtain metabolic fingerprints and profiles. escholarship.org However, these rapid analyses often face challenges from matrix effects, where components in a complex sample (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. kcasbio.com
The use of a stable isotope-labeled internal standard (SIL-IS), such as Decarbazolyl Carvedilol-d4, is critical to overcoming this challenge. kcasbio.com Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes during chromatographic separation and experiences the same matrix effects. kcasbio.com By comparing the MS signal of the analyte to the known concentration of the co-eluting internal standard, accurate quantification is achieved.
In the context of high-throughput metabolite profiling of carvedilol (B1668590), this compound enables the rapid and reliable quantification of carvedilol and its metabolites across large sample sets. This is crucial for large-scale clinical studies or in vitro drug metabolism screening. For instance, in developing cell-based metabolomics platforms for toxicity screening, internal standards are added to normalize the analytical response and ensure the reproducibility of the metabolic profiles obtained.
Table 1: Comparison of Analytical Throughput in Metabolomics Platforms
| Platform Type | Typical Throughput (Samples/Day) | Metabolite Coverage | Role of Internal Standard (e.g., this compound) |
|---|---|---|---|
| LC-MS/MS (Chromatography-based) | 100 - 500 | High | Essential for correcting run-to-run variation and matrix effects. |
| Direct Infusion MS (Flow Injection) | 1,000 - 10,000 | Low to Medium | Critical for quantification and correcting significant ion suppression/enhancement. escholarship.org |
| MALDI-MS | >1,000 | Medium | Used to normalize signal intensity and improve quantitative accuracy. escholarship.org |
Contribution to Understanding Enantiomeric Disposition of Carvedilol
Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which exhibit different pharmacological and pharmacokinetic properties. wikipedia.orgtandfonline.com The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blocking activity. tandfonline.com Furthermore, carvedilol undergoes extensive and stereoselective first-pass metabolism in the liver, meaning the two enantiomers are processed and eliminated at different rates. tandfonline.comnih.gov Studies have shown that after oral administration, the plasma concentrations of the R(+) enantiomer can be two to three times higher than those of the more active S(-) enantiomer. nih.gov
This compound serves as an excellent internal standard in such stereoselective pharmacokinetic studies. By adding a known amount to each sample before processing, it allows for the precise determination of the concentration of both R(+)- and S(-)-carvedilol. This corrects for any variability during sample extraction and analysis, enabling researchers to build accurate pharmacokinetic models. kcasbio.comclearsynth.com This precise data is fundamental to understanding how factors like liver disease or genetic variations in metabolic enzymes (e.g., CYP2D6) affect the disposition of each enantiomer, ultimately influencing the drug's efficacy and safety profile. tandfonline.comnih.gov
Table 2: Illustrative Pharmacokinetic Parameters of Carvedilol Enantiomers in Humans After Oral Administration
| Parameter | R(+)-Carvedilol | S(-)-Carvedilol | R/S Ratio |
|---|---|---|---|
| Cmax (ng/mL) | ~55-65 | ~20-25 | ~2.6 |
| AUC (ng·h/mL) | ~220-240 | ~75-85 | ~2.8 |
Data synthesized from findings where R(+) enantiomer concentrations are significantly higher than S(-) enantiomer concentrations. nih.gov The precise measurement of these values is enabled by the use of stable isotope-labeled internal standards.
Use in Pharmacometabolomics and Systems Biology Approaches
Pharmacometabolomics is an evolving field that studies how an individual's metabolic profile (metabotype) influences their response to a drug. nih.govelsevierpure.com It aims to identify metabolic signatures that can predict drug efficacy and toxicity, forming a key component of personalized medicine. nih.gov Systems biology integrates this "omic" data to model and understand the complex interactions within a biological system. nih.gov
These approaches rely on generating high-quality, quantitative data from complex biological samples. Mass spectrometry-based metabolomics is a cornerstone of these disciplines, capable of measuring hundreds to thousands of metabolites simultaneously. nih.gov The integrity and reproducibility of this data are paramount for identifying subtle but significant metabolic changes associated with drug response.
In this context, this compound plays a crucial role as an internal standard in targeted or untargeted metabolomic studies investigating carvedilol. When researchers study the metabolic perturbations caused by carvedilol treatment, this compound ensures that the measurement of carvedilol and its key metabolites is accurate. This allows for the correct correlation between drug exposure levels and observed changes in endogenous metabolic pathways. By providing a reliable quantitative anchor, deuterated standards like this compound enhance the power of pharmacometabolomic studies to discover biomarkers for drug response and to build more accurate systems pharmacology models. clearsynth.com
Role in Quality Control and Impurity Profiling of Pharmaceutical Substances
Ensuring the purity and quality of active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement. Analytical methods are developed to identify and quantify any process-related impurities or degradation products that may be present in the drug substance. ijpsonline.com For carvedilol, various impurities can arise during synthesis or storage, and regulatory bodies set strict limits on their acceptable levels. ijpsonline.comwaters.com
Developing a robust, stability-indicating analytical method, often using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, is essential for quality control (QC) laboratories. ijpsonline.comresearchgate.net These methods must be able to separate the main compound (carvedilol) from all potential impurities and quantify them accurately, even at very low concentrations. ijpsonline.comwaters.com
This compound is an invaluable tool in this area. It can be used as an internal standard for the development and validation of quantitative methods for impurity analysis. synzeal.com For example, when quantifying a specific impurity like N-nitroso carvedilol using LC-MS/MS, spiking the sample with a known amount of a stable isotope-labeled standard ensures high accuracy and precision, which is necessary for batch release testing. waters.com Its use helps validate that the analytical method is precise, accurate, and robust, meeting the stringent requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH). ijpsonline.com
Future Directions and Unexplored Avenues in Decarbazolyl Carvedilol D4 Research
Development of Novel Labeled Analogs for Comprehensive Metabolite Coverage
The complexity of drug metabolism often results in a wide array of metabolites, some of which may be pharmacologically active or contribute to adverse effects. A significant future direction lies in the synthesis and application of a broader range of stable isotope-labeled analogs of carvedilol (B1668590) and its metabolites. Decarbazolyl Carvedilol-d4 represents a single deuterated metabolite standard. To achieve comprehensive metabolite coverage, a panel of labeled compounds is necessary.
Future research should focus on synthesizing analogs with labels at different, metabolically stable positions within the molecule. For instance, incorporating isotopes like carbon-13 (¹³C) or additional deuterium (B1214612) atoms into the backbone of the carvedilol structure can prevent the loss of the label during metabolic transformations. chemicalsknowledgehub.com This approach ensures that the isotopic tag remains on the core structure, allowing for the tracking and identification of a wider range of metabolic products.
The development of these novel analogs would enable more robust "isotope trapping" or "metabolite fingerprinting" studies. By administering a mixture of labeled and unlabeled parent drug, researchers can use mass spectrometry to easily distinguish drug-related material from endogenous compounds in biological samples. researchgate.net This strategy simplifies the detection of even minor metabolites, providing a more complete picture of the drug's biotransformation.
Table 1: Potential Novel Labeled Analogs for Carvedilol Metabolite Research
| Compound Name | Isotopic Label | Rationale for Development |
|---|---|---|
| Carvedilol-d7 (on methoxy (B1213986) and ethyl groups) | Deuterium (d7) | Provides a stable internal standard for the parent drug, resistant to metabolic loss of the label. |
| O-desmethyl Carvedilol-¹³C₃ | Carbon-13 (¹³C₃) | Allows for precise quantification of a major active metabolite, O-desmethyl carvedilol. |
| 4'-hydroxyphenyl Carvedilol-d4 | Deuterium (d4) | Facilitates studies on the formation and clearance of this key phenolic metabolite. researchgate.net |
Integration with Computational Modeling for Predictive Metabolism
The integration of experimental data from stable isotope-labeled compounds with computational modeling represents a powerful frontier in drug metabolism research. Physiologically Based Pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in virtual populations. tandfonline.com These models are becoming increasingly vital in predicting drug-drug interactions and understanding pharmacokinetic variability. tandfonline.comnih.gov
Data generated using this compound and other labeled analogs can be used to build, refine, and validate these computational models. For instance, quantitative data on the rate of formation of the decarbazolyl metabolite can help in optimizing the parameters for specific enzymatic pathways (e.g., CYP2D6, CYP2C9) within the PBPK model. nih.govelsevierpure.com
Furthermore, in silico tools like molecular docking can predict the binding affinity of carvedilol and its metabolites to various metabolic enzymes or drug targets. nih.gov By correlating these computational predictions with experimental data from labeled compound studies, researchers can gain deeper insights into the molecular mechanisms driving metabolism. This integrated approach can accelerate the identification of potential metabolic liabilities and guide the design of new drug candidates with improved metabolic profiles.
Table 2: Workflow for Integrating Labeled Analog Data with Computational Modeling
| Step | Action | Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1 | Data Generation | Administer labeled Carvedilol; quantify metabolites like Decarbazolyl Carvedilol using this compound. | Precise pharmacokinetic data for parent drug and key metabolites. |
| 2 | Model Building | Develop a PBPK model incorporating known enzymatic pathways for Carvedilol. tandfonline.com | A preliminary model simulating Carvedilol's disposition. |
| 3 | Model Refinement | Use experimental data from Step 1 to optimize and constrain model parameters (e.g., enzyme kinetics). | An improved PBPK model that accurately reflects observed metabolic profiles. |
| 4 | Predictive Simulation | Use the refined model to simulate metabolism in different patient populations or co-administration scenarios. tandfonline.com | Prediction of potential drug-drug interactions and pharmacokinetic variability. |
Expanding the Utility of Stable Isotope Labeled Metabolites in Pharmaceutical Development
The application of stable isotope-labeled metabolites like this compound can be expanded beyond their traditional role as internal standards for bioanalysis. Understanding the complete metabolic and pharmacokinetic fate of a drug is crucial for its development and registration. researchgate.netnih.gov Stable isotope labeling is a safe and effective technique for these investigations, as it avoids the risks associated with radioactive isotopes. metsol.com
One unexplored avenue is the use of labeled metabolites in "microdosing" studies. These studies involve administering a very small, non-pharmacologically active dose of the drug to human subjects to evaluate its pharmacokinetic profile early in the development process. chemicalsknowledgehub.com Using highly sensitive mass spectrometry, labeled compounds allow for the precise tracking of the drug and its metabolites even at these low concentrations.
Table 3: Expanded Applications of Stable Isotope Labeled Metabolites
| Application Area | Specific Use Case | Benefit |
|---|---|---|
| Early Phase Clinical Trials | Human microdosing studies with labeled parent drug. | Provides early human pharmacokinetic data, reducing the risk of failure in later, more expensive trials. chemicalsknowledgehub.com |
| Pharmacokinetic (PK) Studies | Isotope dilution mass spectrometry for absolute quantification of metabolites. | Delivers highly accurate and precise concentration data, leading to reliable PK parameters. |
| Metabolite Safety Testing (MIST) | Quantifying human metabolites to ensure their levels are below safety thresholds. | Ensures that metabolites are adequately tested for safety, a key regulatory requirement. |
| Drug-Drug Interaction Studies | Tracking the impact of a co-administered drug on the metabolic profile of the primary drug. | Elucidates mechanisms of drug interactions, informing clinical use and labeling. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Decarbazolyl Carvedilol-d4 with high isotopic purity, and how can reaction efficiency be validated?
- Methodology : Adapt the general triazole derivatization method from substituted benzaldehyde reactions ( ). Use deuterated reagents (e.g., ethyl-d4) to ensure isotopic incorporation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Validate isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and confirm structural integrity via -NMR to assess deuterium incorporation (absence of proton signals at specific positions) .
Q. How can researchers confirm the structural identity and isotopic labeling of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Compare -NMR spectra with non-deuterated Carvedilol to identify suppressed proton signals (e.g., ethyl-d4 groups).
- HRMS : Confirm molecular ion peaks at m/z 410.49 (CHDNO) with isotopic abundance ≥99% .
- IR Spectroscopy : Validate functional groups (e.g., carbazole, methoxy) against reference spectra from pharmacopeial standards .
Q. What HPLC parameters are optimal for separating this compound from its non-deuterated analog and potential impurities?
- Column : C18 reverse-phase (e.g., 4.6 × 250 mm, 5 μm).
- Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Detection : UV at 285 nm. Adjust retention times by modifying acetonitrile concentration (15% to 55% over 25 minutes). Validate specificity using spiked impurity samples (e.g., related compounds from USP Test 1) .
Advanced Research Questions
Q. How can researchers design stability-indicating assays to evaluate this compound under oxidative and hydrolytic stress?
- Methodology : Conduct forced degradation studies:
- Oxidative Stress : Expose the compound to 3% HO at 40°C for 24 hours.
- Hydrolytic Stress : Use 0.1M HCl and 0.1M NaOH at 60°C for 48 hours.
Analyze degradation products via LC-MS/MS and compare fragmentation patterns with non-deuterated analogs. Quantify degradation using USP Test 2 for impurity profiling .
Q. What experimental strategies resolve contradictions in this compound’s reported metabolic pathways across in vitro and in vivo models?
- Methodology :
- Isotopic Tracing : Administer this compound to hepatocyte cultures and animal models. Use LC-MS/MS to track deuterium retention in metabolites (e.g., hydroxylated or glucuronidated forms).
- Enzyme Inhibition Studies : Co-incubate with CYP2D6/2C9 inhibitors to identify primary metabolic enzymes. Compare results with non-deuterated Carvedilol to assess kinetic isotope effects .
Q. How does deuterium labeling influence this compound’s binding affinity to β-adrenergic receptors compared to its non-deuterated form?
- Methodology :
- Radioligand Binding Assays : Use -labeled antagonists (e.g., -CGP12177) in competitive binding studies with human β1/β2 receptors.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to quantify deuterium’s impact on binding entropy.
- Molecular Dynamics Simulations : Model deuterium’s effect on hydrogen bonding and receptor conformational changes .
Q. What statistical approaches are recommended to address discrepancies in this compound’s dose-response data across lipid peroxidation inhibition assays?
- Methodology :
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) using random-effects models to account for inter-study variability.
- Bland-Altman Plots : Visualize agreement between assay methods (e.g., TBARS vs. FOX assays).
- Sensitivity Analysis : Test robustness by excluding outliers or adjusting for confounding variables (e.g., solvent polarity) .
Methodological Best Practices
- Data Presentation : Use line graphs for dose-response curves (log-scale x-axis) and bar charts for comparative metabolic profiles. Include error bars with SEM and p-values from ANOVA .
- Reproducibility : Document synthesis protocols using CHEMRATINGS guidelines ( ) and share raw spectral data in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for deuterated compound disposal and animal welfare ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
